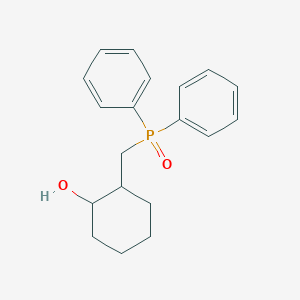
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is an organophosphorus compound with the molecular formula C19H23O2P. It is a solid compound that is typically used in various chemical reactions and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide can be achieved through several methods. One common approach involves the reaction of diphenylphosphine oxide with a cyclohexylmethyl halide under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the diphenylphosphine oxide acts as a nucleophile, attacking the electrophilic carbon of the halide.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphine oxides depending on the reagents used.
科学的研究の応用
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of ((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The hydroxyl group also plays a role in hydrogen bonding and other interactions.
類似化合物との比較
Similar Compounds
- (2-Hydroxybenzyl)diphenylphosphine oxide
- (2-Hydroxyphenyl)methylphosphine oxide
Uniqueness
((2-Hydroxycyclohexyl)methyl)diphenylphosphine oxide is unique due to its cyclohexyl ring, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions in various chemical and biological systems.
特性
分子式 |
C19H23O2P |
|---|---|
分子量 |
314.4 g/mol |
IUPAC名 |
2-(diphenylphosphorylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C19H23O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-6,10-13,16,19-20H,7-9,14-15H2 |
InChIキー |
XMIFTCHCGGTCPI-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(25-diphenylphosphanyl-12,16-dioxapentacyclo[15.8.0.02,11.04,9.019,24]pentacosa-1(25),2,4,6,8,10,17,19,21,23-decaen-3-yl)-diphenylphosphane](/img/structure/B15208358.png)
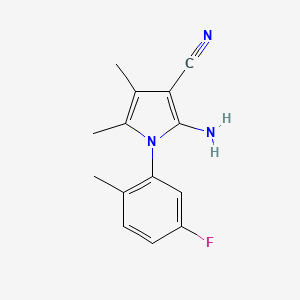

![(1R)-[1,1'-Binaphthalen]-2-yldicyclohexylphosphine](/img/structure/B15208389.png)
![[1,2,4]Triazolo[4,3-a]pyridine-5-thiol](/img/structure/B15208406.png)
![2-[(2E)-2-(quinolin-4-ylmethylidene)hydrazinyl]benzoic acid](/img/structure/B15208416.png)
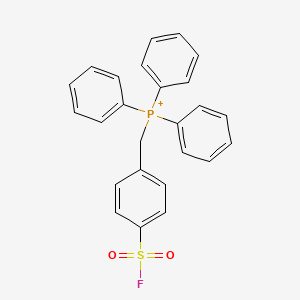
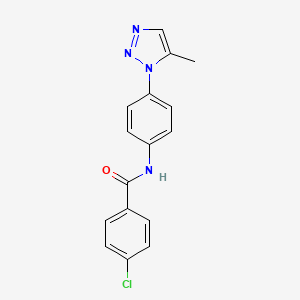

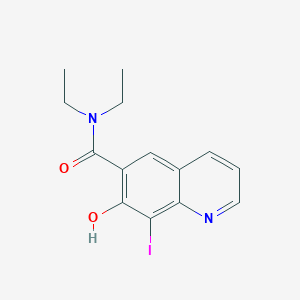
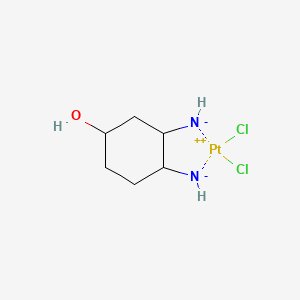
![3-(4-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15208452.png)
![2-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B15208455.png)
![2-chloro-4-fluoro-N-{[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15208459.png)
